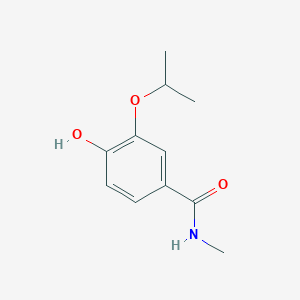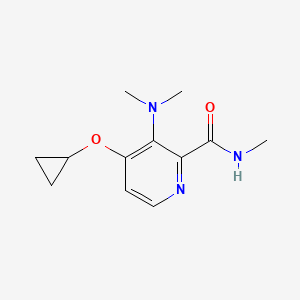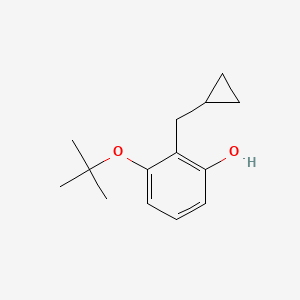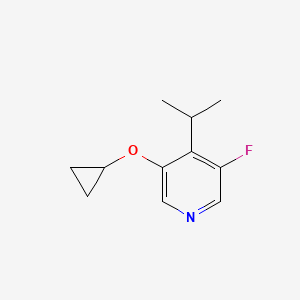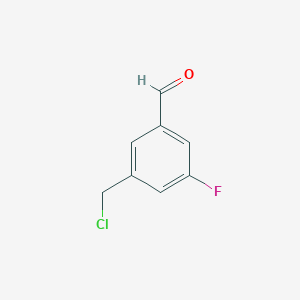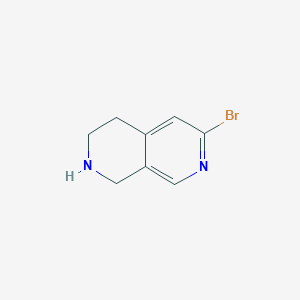
6-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a bromine atom at the 6th position and a partially saturated naphthyridine ring system. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine typically involves the bromination of 1,2,3,4-tetrahydro-2,7-naphthyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the product. The bromination reaction is carefully monitored, and the product is purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The tetrahydro ring can be oxidized to form the corresponding naphthyridine derivative.
Reduction Reactions: The compound can be reduced to form fully saturated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Substituted naphthyridine derivatives.
Oxidation Reactions: Aromatic naphthyridine derivatives.
Reduction Reactions: Fully saturated naphthyridine derivatives.
Wissenschaftliche Forschungsanwendungen
6-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound with applications in anticancer, antimicrobial, and anti-inflammatory therapies.
Chemical Biology: Used as a building block for the synthesis of biologically active molecules.
Material Science: Investigated for its potential use in the development of organic electronic materials and sensors.
Wirkmechanismus
The mechanism of action of 6-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine involves its interaction with specific molecular targets. The bromine atom and the naphthyridine ring system play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate various biological pathways, including enzyme inhibition and receptor binding, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Naphthyridine: A related compound with a different substitution pattern.
1,6-Naphthyridine: Another naphthyridine derivative with distinct biological activities.
1,8-Naphthyridine: Known for its use in medicinal chemistry and material science.
Uniqueness
6-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine is unique due to the presence of the bromine atom at the 6th position, which imparts distinct reactivity and biological properties compared to other naphthyridine derivatives.
Eigenschaften
Molekularformel |
C8H9BrN2 |
|---|---|
Molekulargewicht |
213.07 g/mol |
IUPAC-Name |
6-bromo-1,2,3,4-tetrahydro-2,7-naphthyridine |
InChI |
InChI=1S/C8H9BrN2/c9-8-3-6-1-2-10-4-7(6)5-11-8/h3,5,10H,1-2,4H2 |
InChI-Schlüssel |
LZIOMUZWWVKJDY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC2=CN=C(C=C21)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-Fluoro-6-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14843837.png)
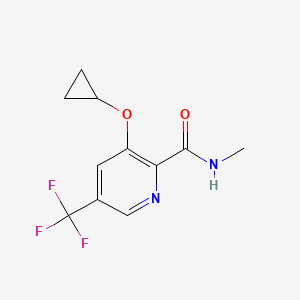
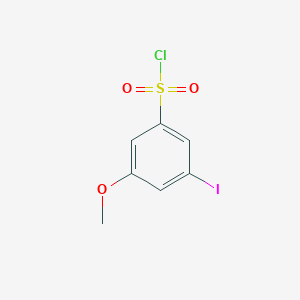
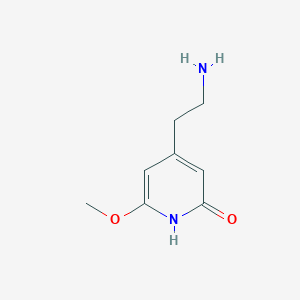
![1-[3-Acetyl-5-(trifluoromethyl)phenyl]ethanone](/img/structure/B14843865.png)
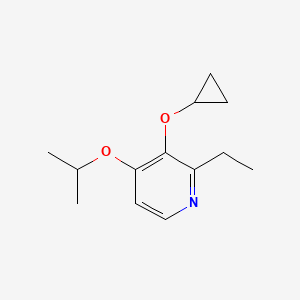
![2-(4-Methoxyphenyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B14843872.png)

